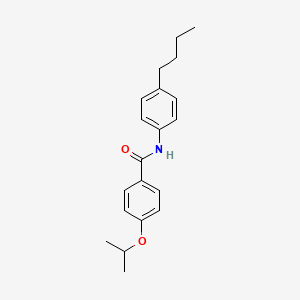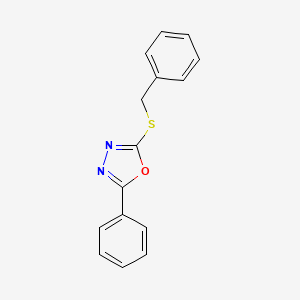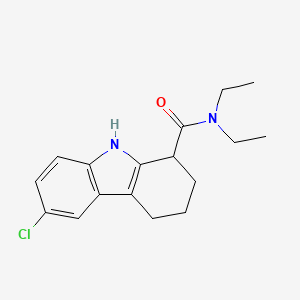
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine (CDPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized and evaluated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
科学的研究の応用
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are important in the regulation of mood, appetite, and sleep. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been evaluated for its potential use as a tool in studying the role of serotonin receptors in various physiological processes.
作用機序
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to act as a partial agonist at serotonin receptors, specifically at the 5-HT1A and 5-HT2C subtypes. This means that it can activate these receptors to some degree, but not as strongly as a full agonist. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been shown to inhibit the reuptake of serotonin, which can lead to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease anxiety-like behavior in animal models, which is consistent with its partial agonist activity at the 5-HT1A receptor. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been shown to increase food intake and body weight in animal models, which is consistent with its partial agonist activity at the 5-HT2C receptor. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on mood and behavior.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized with high yield and purity. It has also been shown to have specific affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine also has some limitations. It has been shown to have off-target effects at other receptors, which may complicate interpretation of results. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has not been extensively studied in humans, so its effects in humans are not well understood.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine. One area of interest is its potential use as a tool for studying the role of serotonin receptors in various physiological processes. Further studies are needed to determine the specificity of 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine for these receptors and to elucidate its effects on downstream signaling pathways. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine may have potential therapeutic applications, particularly in the treatment of anxiety and depression. Further studies are needed to evaluate its safety and efficacy in humans. Overall, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine is a promising compound for scientific research and has the potential to contribute to our understanding of the role of serotonin receptors in various physiological processes.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine involves the reaction of 3-chloroaniline with 2,6-dinitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine. This method has been optimized for high yield and purity and has been used in various studies to produce 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine for research purposes.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-3-1-4-13(11-12)18-7-9-19(10-8-18)16-14(20(22)23)5-2-6-15(16)21(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAFOJPGQIQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(2,6-dinitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)


![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)


![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)
![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)